

In-depth Technical Guide: In Vitro and In Vivo Activity of 1650-M15

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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

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A comprehensive analysis of the preclinical data for the novel compound **1650-M15**, detailing its mechanism of action, efficacy, and pharmacological profile.

Abstract

This document provides a detailed overview of the in vitro and in vivo activities of **1650-M15**, a novel investigational compound. The following sections will elaborate on its effects on various cell lines, its performance in animal models, and the methodologies used to ascertain these findings. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of **1650-M15**'s therapeutic potential.

In Vitro Activity

The in vitro studies of **1650-M15** have been crucial in elucidating its mechanism of action and its specific cellular targets.

Antiproliferative Activity

A series of assays were conducted to determine the antiproliferative effects of **1650-M15** across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify its potency.

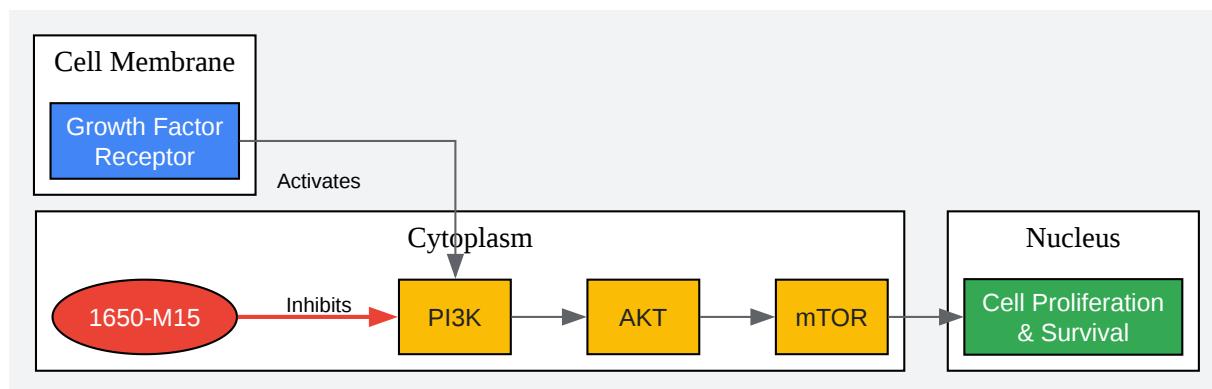
Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Adenocarcinoma	15.2
A549	Lung Carcinoma	28.7
HCT116	Colon Carcinoma	12.5
PC-3	Prostate Adenocarcinoma	35.1

Experimental Protocol: Cell Viability Assay (MTT Assay)

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Cells were treated with a serial dilution of **1650-M15** (ranging from 0.1 nM to 10 µM) for 72 hours.
- MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Signaling Pathway Modulation

Further investigations revealed that **1650-M15** exerts its effects by modulating key signaling pathways involved in cell growth and survival.

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Caption: The proposed signaling pathway for **1650-M15**.

In Vivo Activity

The in vivo efficacy of **1650-M15** was evaluated in xenograft models to assess its anti-tumor activity in a living organism.

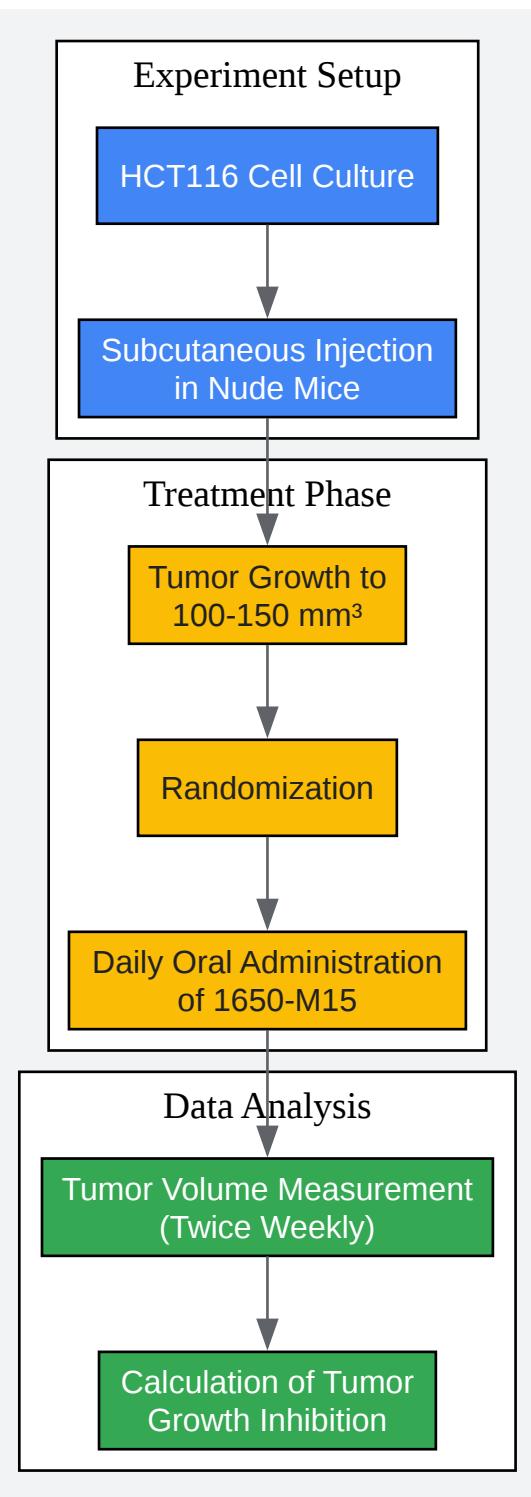
Xenograft Tumor Growth Inhibition

Nude mice bearing HCT116 colon cancer xenografts were treated with **1650-M15** to evaluate its effect on tumor growth.

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (%)
Vehicle Control	-	0
1650-M15	10	45.3
1650-M15	25	68.9
1650-M15	50	85.1

Experimental Protocol: Xenograft Model

- Cell Implantation: 5×10^6 HCT116 cells were subcutaneously injected into the flank of athymic nude mice.
- Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
- Randomization and Treatment: Mice were randomized into treatment and control groups. **1650-M15** was administered orally once daily.
- Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
- Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

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